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Compound of Interest

Compound Name: 1-Ethoxyoctane

Cat. No.: B11749035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
ethoxyoctane, a diether compound. The information presented herein is essential for the

characterization and analysis of this molecule in research and development settings. This

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties
Property Value

IUPAC Name 1-Ethoxyoctane

Synonyms Ethyl octyl ether

Molecular Formula C₁₀H₂₂O

Molecular Weight 158.28 g/mol

CAS Number 929-61-3

Spectroscopic Data
The following sections present the key spectroscopic data for 1-ethoxyoctane in a tabulated

format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 1-ethoxyoctane are

summarized below.

¹H NMR (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.39 t 2H -O-CH₂-CH₂-

3.38 q 2H -O-CH₂-CH₃

1.54 p 2H -O-CH₂-CH₂-

1.28 m 10H -(CH₂)₅-CH₃

1.18 t 3H -O-CH₂-CH₃

0.88 t 3H -(CH₂)₇-CH₃

¹³C NMR
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Chemical Shift (δ) ppm Assignment

71.0 -O-CH₂- (octyl)

66.2 -O-CH₂- (ethyl)

31.9 -CH₂-

29.8 -CH₂-

29.5 -CH₂-

29.3 -CH₂-

26.3 -CH₂-

22.7 -CH₂-

15.2 -CH₃ (ethyl)

14.1 -CH₃ (octyl)

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The major IR absorption peaks for 1-ethoxyoctane
are listed below. Ethers are primarily characterized by a strong C-O stretching absorption.[1]

Wavenumber (cm⁻¹) Intensity Assignment

2925 Strong C-H stretch (alkane)

2855 Strong C-H stretch (alkane)

1466 Medium C-H bend (alkane)

1118 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of 1-ethoxyoctane shows a
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characteristic fragmentation pattern for ethers.[1] The major fragments observed are detailed in

the table below.[2]

m/z Relative Intensity (%) Proposed Fragment

59 100 [CH₃CH₂OCH₂]⁺

31 55 [CH₃O]⁺

41 45 [C₃H₅]⁺

56 40 [C₄H₈]⁺

29 35 [CH₃CH₂]⁺

43 30 [C₃H₇]⁺

84 25 [C₆H₁₂]⁺

158 <5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

For ¹H NMR, accurately weigh 5-25 mg of 1-ethoxyoctane. For ¹³C NMR, a higher

concentration of 20-50 mg is recommended.[3]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.[3]

The final sample height in the NMR tube should be approximately 4-5 cm.
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Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which improves the resolution of the

spectra. This can be done manually or automatically.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to its

lower natural abundance.

Acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of

the clean, empty crystal should be run first.

Place a small drop of liquid 1-ethoxyoctane directly onto the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.

Acquire the IR spectrum.
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Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-ethoxyoctane in a volatile organic solvent (e.g., hexane or

dichloromethane) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis:

Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

The sample is vaporized in the heated injector port and carried by an inert gas (e.g.,

helium) onto the GC column.

The components of the sample are separated based on their boiling points and

interactions with the stationary phase of the column.

As 1-ethoxyoctane elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source (typically using electron ionization - EI), the molecules are bombarded

with high-energy electrons, causing them to ionize and fragment.

The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

fragmentation pathway of 1-ethoxyoctane.
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Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

1-Ethoxyoctane Sample
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Major Fragments

1-Ethoxyoctane
[C₁₀H₂₂O]⁺˙
m/z = 158

[CH₃CH₂OCH₂]⁺
m/z = 59

α-cleavage

[C₄H₈]⁺˙
m/z = 56

McLafferty Rearrangement

[C₆H₁₂]⁺˙
m/z = 84
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[CH₃O]⁺
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Caption: Proposed mass spectral fragmentation pathway for 1-ethoxyoctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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